molecular formula C12H11N3O B11888051 Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl- CAS No. 61381-32-6

Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-

Cat. No.: B11888051
CAS No.: 61381-32-6
M. Wt: 213.23 g/mol
InChI Key: KOGUZYDVAZFAHK-UHFFFAOYSA-N
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Description

3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one consists of an imidazole ring fused to a quinazoline ring, with an ethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method uses graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and harsh reaction conditions.

Industrial Production Methods

Industrial production of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinazoline-2,4(1H,3H)-diones.

    Reduction: Dihydroimidazoquinazolines.

    Substitution: Various substituted imidazoquinazolines with different functional groups.

Scientific Research Applications

3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with molecular targets such as PI3K and HDAC. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . The inhibition of HDAC leads to changes in gene expression, while the inhibition of PI3K affects cell growth and metabolism.

Properties

CAS No.

61381-32-6

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

3-ethyl-3H-imidazo[1,2-c]quinazolin-2-one

InChI

InChI=1S/C12H11N3O/c1-2-10-12(16)14-11-8-5-3-4-6-9(8)13-7-15(10)11/h3-7,10H,2H2,1H3

InChI Key

KOGUZYDVAZFAHK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N=C2N1C=NC3=CC=CC=C32

Origin of Product

United States

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